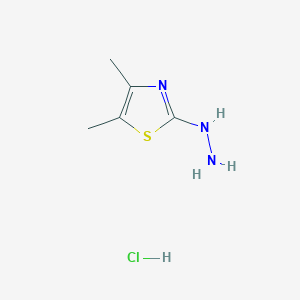

2-Hydrazinyl-4,5-dimethylthiazole

Description

Significance of Thiazole (B1198619) and Hydrazine (B178648) Scaffolds in Heterocyclic Chemistry

The structural foundation of 2-Hydrazinyl-4,5-dimethylthiazole is built upon two crucial components: a thiazole ring and a hydrazine moiety. Both of these scaffolds are independently recognized for their profound importance in medicinal and materials chemistry.

Thiazole , a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. eurekaselect.comrsc.org Its presence in natural products like vitamin B1 (thiamine) and in a multitude of synthetic drugs underscores its therapeutic relevance. eurekaselect.com Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral properties. rsc.orgresearchgate.netresearchgate.net The facile chemical accessibility and the potential for structural modifications make thiazole-based structures highly attractive for medicinal chemists. researchgate.net

Hydrazine and its derivatives, characterized by the N-N single bond, are also of great interest. The hydrazone linkage (-NH-N=C<), formed by the reaction of hydrazines with aldehydes or ketones, is a key structural motif in many biologically active molecules. nih.gov Hydrazones are known to possess a wide range of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. nih.gov Their ability to coordinate with metal ions further expands their potential applications. rsc.org

The combination of these two pharmacophores within the single molecular framework of this compound creates a synergistic effect, paving the way for the development of novel compounds with enhanced and diverse biological activities. mdpi.comnih.gov

Overview of this compound as a Versatile Chemical Synthon

This compound serves as a highly versatile synthon, a molecular fragment that can be readily incorporated into larger, more complex structures. Its utility stems from the reactive hydrazine group, which can participate in a variety of chemical transformations.

The primary reaction of the hydrazine moiety is its condensation with aldehydes and ketones to form hydrazones. This reaction is a cornerstone for creating extensive libraries of derivatives. By varying the aldehyde or ketone reactant, a vast array of substituents can be introduced, allowing for fine-tuning of the molecule's steric and electronic properties. This modular approach is invaluable in structure-activity relationship (SAR) studies, where systematic modifications are made to optimize a compound's biological activity. researchgate.net

Furthermore, the thiazole ring itself can be a site for further functionalization, although the reactivity of the hydrazine group typically dominates. The presence of the methyl groups at the 4 and 5 positions of the thiazole ring in the parent compound provides a specific and stable core.

The synthesis of this compound can be achieved through several routes. A common method involves the reaction of a thiosemicarbazide (B42300) with an appropriate α-haloketone. For instance, the reaction of thiosemicarbazide with 3-chloro-2-butanone (B129570) would yield the target compound. Another approach involves the diazotization of 2-amino-4,5-dimethylthiazole followed by reduction. google.com

Research Trajectories and Future Perspectives for this compound Derivatives

The research landscape for derivatives of this compound is vibrant and expanding, with several key areas of investigation showing significant promise.

Antimicrobial and Antifungal Agents: A significant body of research has focused on the development of 2-hydrazinylthiazole (B183971) derivatives as potent antimicrobial and antifungal agents. researchgate.netfigshare.com Studies have shown that the introduction of specific substituents on the phenyl ring of the hydrazone moiety can significantly enhance activity. For example, the presence of electron-withdrawing groups like halogens or nitro groups has been correlated with improved antimicrobial efficacy. mdpi.comresearchgate.net Some derivatives have demonstrated promising activity against resistant strains of bacteria and fungi, highlighting their potential to address the growing challenge of antimicrobial resistance. nih.gov

Anticancer Agents: The antiproliferative properties of 2-hydrazinylthiazole derivatives are another major focus of current research. researchgate.netfigshare.com These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. researchgate.net The mechanism of action is often linked to the inhibition of specific enzymes or signaling pathways crucial for cancer cell growth and survival. For instance, some derivatives have been identified as inhibitors of ecto-5'-nucleotidase (e5'NT), an enzyme overexpressed in various cancers. nih.gov

Enzyme Inhibition: Beyond cancer, derivatives of this compound are being explored as inhibitors of other clinically relevant enzymes. For example, they have shown potential as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, suggesting their possible application in the management of diabetes. nih.gov

Future Directions: The future of research on this compound derivatives is bright. Ongoing efforts are likely to focus on:

Rational Drug Design: Utilizing computational tools like molecular docking to design and synthesize more potent and selective inhibitors for specific biological targets. nih.govnih.govnih.gov

Green Synthesis: Developing more environmentally friendly and efficient synthetic methods for the preparation of these derivatives. researchgate.net

Exploration of New Biological Activities: Screening existing and newly synthesized derivatives against a wider range of biological targets to uncover novel therapeutic applications.

The versatility of the this compound scaffold, coupled with the proven biological activities of its derivatives, ensures that this compound will remain a focal point of chemical and medicinal research for the foreseeable future.

Structure

3D Structure

Propriétés

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-4(2)9-5(7-3)8-6/h6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFWYILDQLZFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Hydrazinyl 4,5 Dimethylthiazole

Direct Synthesis Routes for 2-Hydrazinyl-4,5-dimethylthiazole

The direct synthesis of this compound is predominantly achieved through the cyclocondensation reaction of a suitable thiosemicarbazone derivative with an α-haloketone. This approach is a variation of the classic Hantzsch thiazole (B1198619) synthesis.

Hantzsch Thiazole Synthesis Modifications for this compound

The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone in the formation of the thiazole ring. sci-hub.sesynarchive.com The archetypal reaction involves the condensation of an α-haloketone and a thioamide. synarchive.comresearchgate.net For the synthesis of 2-hydrazinylthiazole (B183971) derivatives, this method is adapted by using thiosemicarbazide (B42300) or its derivatives as the source of the thioamide functionality.

A common strategy involves a two-step process. First, a ketone or aldehyde is condensed with thiosemicarbazide to form a thiosemicarbazone. sci-hub.senih.gov This intermediate is then cyclized with an α-halocarbonyl compound to yield the desired 2-hydrazinyl-1,3-thiazole. nih.gov Specifically for this compound, the key precursors are a thiosemicarbazone and 3-chloro-2-butanone (B129570), an α-haloketone. researchgate.net The reaction proceeds via the nucleophilic attack of the sulfur atom from the thiosemicarbazone onto the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. sci-hub.se

Another synthetic route involves a one-pot, three-component reaction where an aldehyde or ketone, thiosemicarbazide, and an α-haloketone are combined. sci-hub.se This approach streamlines the process by eliminating the need to isolate the intermediate thiosemicarbazone.

A patented alternative pathway for preparing hydrazinothiazoles involves the diazotization of a corresponding 2-aminothiazole (B372263) (in this case, 2-amino-4,5-dimethylthiazole) with sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt. google.com

Reaction Conditions and Optimization Strategies in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and environmental impact. Researchers have explored various solvents, catalysts, and energy sources to enhance the efficiency of the synthesis.

One-pot multi-component procedures are often favored for their efficiency. mdpi.com For instance, the synthesis of hydrazinyl thiazoles has been successfully carried out using microwave irradiation in a solvent-free and catalyst-free setting, significantly reducing reaction times to mere seconds or minutes. sci-hub.se Another efficient method employs ultrasound irradiation in water at room temperature, offering a green alternative to conventional heating. sci-hub.se

The choice of solvent and catalyst also plays a significant role. While traditional methods might use solvents like ethanol, greener alternatives are increasingly being explored. sci-hub.se The table below summarizes various optimized conditions reported for the synthesis of hydrazinyl thiazole derivatives, which are applicable to the target compound.

Table 1: Optimized Reaction Conditions for Hydrazinyl Thiazole Synthesis

| Methodology | Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Microwave Irradiation | Aryl ketones, Thiosemicarbazide, Phenacyl bromides | None | None | 300 W, 30-175 sec | 70-80% | sci-hub.se |

| Ultrasound Irradiation | Aromatic aldehydes/ketones, Thiosemicarbazide, Phenacyl bromides | None | Water | Room Temp, 50-120 min | 82-95% | sci-hub.se |

| Grinding | Aldehydes, Thiosemicarbazide, Phenacyl bromides | None | None | Room Temp, 5 min | 88-93% | sci-hub.se |

| Conventional Heating | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid | Ethanol/Water | Reflux | 79-90% | mdpi.com |

Green Chemistry Principles in the Synthesis of this compound and its Precursors

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like thiazoles to reduce the environmental footprint of chemical manufacturing. researchgate.net This involves the use of environmentally benign solvents, recyclable catalysts, and energy-efficient methodologies. bepls.com

Application of Environmentally Benign Solvents (e.g., PEG-400)

A significant advancement in green synthesis is the replacement of volatile and toxic organic solvents with safer alternatives. Polyethylene glycol (PEG-400) has emerged as a highly effective and recyclable reaction medium for thiazole synthesis. derpharmachemica.comias.ac.in PEG-400 is non-toxic, inexpensive, thermally stable, and readily soluble in water, which facilitates product separation and solvent recovery. derpharmachemica.comnih.gov

The synthesis of 2-aminothiazoles, a class of compounds closely related to the target molecule, has been demonstrated in PEG-400 at elevated temperatures without the need for a catalyst, resulting in excellent yields. ias.ac.in Similarly, acetic acid has been identified as an environmentally recommended green solvent for the synthesis of fused-thiazole derivatives, where it can act as both the solvent and catalyst, with water being the only byproduct. nih.gov The use of water itself as a solvent, particularly in conjunction with ultrasound irradiation, represents another key green chemistry approach for hydrazinyl thiazole synthesis. sci-hub.se

Table 2: Green Solvents in Thiazole Synthesis

| Solvent | Advantages | Reaction Example | Reference |

|---|---|---|---|

| PEG-400 | Inexpensive, Recyclable, Non-toxic, Thermally stable | One-pot synthesis of thiazoles/selenazoles | derpharmachemica.com |

| Water | Benign, Low-cost, Readily available | Ultrasound-assisted one-pot synthesis of hydrazinyl thiazoles | sci-hub.se |

| Acetic Acid | Environmentally recommended, Can act as catalyst | Synthesis of fused-thiazole derivatives | nih.gov |

| Ethanol/Water Mixture | Cheap, Safe, Environmentally benign | One-pot synthesis of Hantzsch thiazole derivatives | mdpi.com |

Sustainable Methodologies in Thiazole Hydrazine (B178648) Synthesis

Beyond green solvents, a range of sustainable methodologies have been developed for the synthesis of thiazole hydrazines. These methods aim to reduce energy consumption, minimize waste, and simplify reaction procedures.

Microwave-assisted synthesis offers a significant advantage over conventional heating by dramatically reducing reaction times from hours to minutes and often improving yields. bepls.com For hydrazinyl thiazoles, this has been achieved in one-pot, solvent-free, and catalyst-free conditions. sci-hub.se

Ultrasonic irradiation is another energy-efficient technique that promotes reactions at lower temperatures. bepls.comnih.gov The synthesis of hydrazinyl thiazoles in water under ultrasound is a prime example of a highly sustainable protocol. sci-hub.se

Solvent-free grinding at room temperature represents a particularly eco-friendly and simple method. This mechanochemical approach for synthesizing hydrazinyl thiazoles avoids the use of any solvents and external heating, with very short reaction times. sci-hub.se

The use of recyclable catalysts , such as silica-supported tungstosilisic acid, also contributes to the sustainability of the process. mdpi.com These heterogeneous catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity, reducing waste and cost.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Hydrazinyl 4,5 Dimethylthiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 2-Hydrazinyl-4,5-dimethylthiazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of its molecular architecture.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts of these protons are influenced by their local electronic environment.

Methyl Protons (C4-CH₃ and C5-CH₃): Two singlets are anticipated for the two methyl groups attached to the thiazole (B1198619) ring at positions 4 and 5. Based on data from similar 4,5-dimethylthiazole (B1345194) derivatives, these signals are expected to appear in the upfield region of the spectrum, typically between δ 2.0 and 2.5 ppm. The exact chemical shifts may vary slightly depending on the solvent used.

Hydrazinyl Protons (-NH-NH₂): The protons of the hydrazinyl group are expected to give rise to broad signals due to quadrupole effects of the nitrogen atoms and potential chemical exchange with residual water in the solvent. The -NH and -NH₂ protons would likely appear as two distinct broad singlets. In related 2-hydrazinyl-1,3-thiazole derivatives, these signals have been observed at approximately δ 10.80 ppm and δ 8.07 ppm, respectively sciex.com. The exact positions can be highly dependent on solvent, concentration, and temperature. Deuterium exchange experiments (by adding D₂O) can be used to confirm the assignment of these labile protons, as the signals would disappear from the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C4-CH ₃ | 2.0 - 2.5 | Singlet |

| C5-CH ₃ | 2.0 - 2.5 | Singlet |

| -NH - | Variable (broad) | Singlet |

| -NH ₂ | Variable (broad) | Singlet |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Thiazole Ring Carbons (C2, C4, and C5): The carbon atoms of the thiazole ring are expected to resonate in the downfield region of the spectrum. The C2 carbon, being attached to two nitrogen atoms, is expected to be the most deshielded and appear at the lowest field, likely in the range of δ 160-170 ppm. The C4 and C5 carbons, being part of a double bond and substituted with methyl groups, would appear at a higher field compared to C2. For instance, in related 4-phenyl-1,3-thiazole derivatives, the C5 carbon signal appears around 110–115 ppm sciex.com.

Methyl Carbons (C4-CH₃ and C5-CH₃): The carbon atoms of the two methyl groups will appear in the upfield region of the spectrum, typically between δ 10 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2 | 160 - 170 |

| C 4 | 140 - 150 |

| C 5 | 110 - 120 |

| C4-C H₃ | 10 - 20 |

| C5-C H₃ | 10 - 20 |

Two-Dimensional NMR Techniques for Structural Confirmation

To unequivocally confirm the structural assignments made from one-dimensional NMR spectra, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton couplings. For this compound itself, which lacks adjacent non-equivalent protons, COSY would be of limited use. However, for its derivatives with more complex substitution patterns, COSY is crucial for establishing the connectivity of proton spin systems.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the directly attached carbon atoms. This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The exact mass can be calculated from the isotopic masses of the constituent atoms (C₅H₉N₃S). By comparing the experimentally measured exact mass with the calculated mass, the elemental composition can be confirmed with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for thiazole derivatives involve cleavage of the ring and loss of small neutral molecules.

Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity

Liquid chromatography-mass spectrometry combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for confirming its identity in complex mixtures. The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides the molecular weight of each separated component. This is particularly useful for monitoring the progress of a chemical reaction or for analyzing the composition of a final product. For thiazole derivatives, reversed-phase HPLC with a C18 column is often used, coupled with an electrospray ionization (ESI) source in the mass spectrometer.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, IR spectra provide definitive evidence for key structural features, particularly the hydrazine (B178648) moiety, the thiazole ring, and any appended substituents.

The N-H stretching vibrations of the hydrazine group are particularly characteristic, typically appearing as broad bands in the region of 3356–3423 cm⁻¹ researchgate.net. In some fluorinated 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, these N-H stretching bands are observed between 3278 cm⁻¹ and 3138 cm⁻¹ nih.gov. The precise position and shape of these bands can be influenced by hydrogen bonding.

The formation of hydrazone derivatives, through condensation with carbonyl compounds, introduces an imine linkage (C=N). This bond gives rise to a strong absorption band in the 1634–1594 cm⁻¹ range, which is a crucial indicator of the compound's structure researchgate.net. Another study identifies this azomethine (-CH=N-) linkage with a characteristic C=N stretching vibration in the range of 1699–1600 cm⁻¹ nih.gov.

The thiazole ring itself presents a series of characteristic vibrations. A sharp, medium intensity signal corresponding to the C-H stretching of the methine group at the C5 position of the thiazole ring can be observed between 3180 cm⁻¹ and 3100 cm⁻¹ nih.gov. Furthermore, characteristic vibrations for the thiazole heterocycle are typically found in the fingerprint region, between 1068 cm⁻¹ and 692 cm⁻¹ nih.gov. Aromatic C=C stretching vibrations from substituents are generally observed in the 1571–1436 cm⁻¹ region nih.gov.

The table below summarizes the key IR absorption frequencies for functional groups found in 2-hydrazinylthiazole (B183971) derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Hydrazine | N-H stretch | 3138 - 3423 | researchgate.netnih.gov |

| Imine / Azomethine | C=N stretch | 1594 - 1699 | researchgate.netnih.gov |

| Thiazole Ring | C5-H stretch | 3100 - 3180 | nih.gov |

| Thiazole Ring | Ring vibrations | 692 - 1068 | nih.gov |

| Aromatic Ring | C=C stretch | 1436 - 1571 | nih.gov |

Electronic Absorption (UV-Visible) Spectroscopy and Chromophore Analysis

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, which are directly related to its chromophoric system. For this compound and its derivatives, the chromophore consists of the thiazole ring in conjugation with the hydrazinyl group and any associated aromatic or unsaturated substituents.

The electronic spectra of these compounds are characterized by absorption bands arising from π → π* and n → π* transitions. Thiazole derivatives containing a hydrazone group exhibit distinct absorption bands. For example, certain thiazole derivatives show absorption maxima around 310 nm and 348 nm when measured in dimethyl sulfoxide (B87167) (DMSO) researchgate.net. These bands can be attributed to n → π* transitions involving the non-bonding electron pairs on the nitrogen and sulfur heteroatoms of the thiazole ring and the adjacent hydrazone group researchgate.net.

The electronic properties and absorption spectra are significantly influenced by the substituents on the thiazole ring and the hydrazone moiety. The presence of extended conjugation, such as in aryl-substituted derivatives, can lead to a bathochromic (red) shift of the absorption maxima. The electronic spectrum of a thiazole chromophore can feature two primary intense absorption bands, the Q-band and the B-band, which are due to π → π* transitions researchgate.net. For instance, the electronic structure analyses of some thiazole derivatives highlight a highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap of around 3.03 eV, indicating significant electronic activity researchgate.net.

The table below presents typical UV-Visible absorption data for thiazole derivatives.

| Compound Type | Solvent | λ_max (nm) | Transition Type (Tentative Assignment) | Reference |

| Thiazole derivative | DMSO | 310 | n → π | researchgate.net |

| Thiazole derivative | DMSO | 348 | n → π | researchgate.net |

| Thiazole chromophore | General | Varies | π → π* (Q-band, B-band) | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

The crystal system and space group describe the symmetry of the crystal lattice. Studies on compounds structurally related to 2-hydrazinylthiazole have shown that they often crystallize in common, lower-symmetry systems. For instance, the compound ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate was synthesized and its structure confirmed by single-crystal X-ray diffraction nih.gov. Another related heterocyclic compound, 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine, was found to crystallize in the monoclinic system with the space group P2₁/c researchgate.net. This space group is common for organic molecules.

The table below lists crystallographic data for a representative thiazole derivative.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Reference |

| 1-(thiazolo[4,5-c]pyridin-2-yl)hydrazine | Monoclinic | P2₁/c | 10.458 | 3.805 | 18.03 | 99.273 | 4 | researchgate.net |

Data for a structurally related compound is provided for illustrative purposes.

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice nih.govnih.gov. This method maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed study of close contacts between neighboring molecules.

For thiazole derivatives, Hirshfeld surface analysis reveals the significance of various interactions in stabilizing the crystal structure. Key interactions often include classical hydrogen bonds (e.g., N-H···N) and a variety of weaker contacts nih.gov. The two-dimensional fingerprint plots generated from the Hirshfeld surface provide a quantitative breakdown of these interactions.

In a study of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, Hirshfeld analysis showed that the most significant contributions to intermolecular packing were from N···H/H···N contacts (24.3%), S···H/H···S contacts (21.1%), and H···H contacts (17.7%) nih.gov. These interactions, along with π-π stacking, play a crucial role in the cohesion of the crystal nih.gov. This detailed analysis of non-covalent forces is essential for understanding the solid-state properties of these compounds.

Theoretical and Computational Chemistry Studies of 2 Hydrazinyl 4,5 Dimethylthiazole

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems, such as molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

Once the optimized geometry is obtained, a detailed analysis of its structural parameters can be performed. This includes the measurement of bond lengths (the distance between two bonded atoms), bond angles (the angle formed by three connected atoms), and dihedral angles (the angle between two planes defined by four atoms). These parameters provide a precise description of the molecular architecture. For 2-Hydrazinyl-4,5-dimethylthiazole, DFT calculations would yield specific values for the C-C, C-N, C-S, N-N, and C-H bonds, as well as the various angles within the thiazole (B1198619) ring and the attached hydrazinyl and methyl groups. This data is fundamental for comparing with experimental structural data, if available, and for understanding the steric and electronic effects within the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N3 | 1.375 | N3-C2-S1 | 110.5 |

| N3-C4 | 1.380 | C2-S1-C5 | 90.2 |

| C4-C5 | 1.360 | S1-C5-C4 | 112.0 |

| C5-S1 | 1.730 | C5-C4-N3 | 115.3 |

| C2-N(H)-N(H2) | 1.390 | C4-N3-C2 | 112.0 |

| N-N | 1.450 | C2-N-N | 118.5 |

| C4-C(H3) | 1.510 | S1-C5-C(H3) | 125.0 |

| C5-C(H3) | 1.510 | C4-C5-C(H3) | 123.0 |

Note: The data in this table is hypothetical and serves as an illustration of the type of information obtained from DFT calculations. Actual values would require a specific computational study.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide valuable information about a molecule's ability to donate or accept electrons.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In the case of this compound, the HOMO is likely to be distributed over the electron-rich regions of the molecule. Theoretical calculations would reveal the specific atoms that contribute most to the HOMO. It is anticipated that the electron density of the HOMO would be concentrated on the thiazole ring, particularly the sulfur and nitrogen atoms, as well as the hydrazinyl group, which possesses lone pairs of electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor in chemical reactions.

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. The distribution of the LUMO in this compound would indicate the most probable sites for nucleophilic attack. Computational analysis would likely show the LUMO to be delocalized over the thiazole ring, with significant contributions from the carbon and nitrogen atoms. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index suggests a strong capacity to accept electrons.

Table 2: Hypothetical Frontier Molecular Orbital Properties and Reactivity Indices of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Note: The data in this table is hypothetical and for illustrative purposes. Specific values would depend on the computational method and basis set used in the calculation.

Molecular Electrostatic Surface Potential (MESP) Analysis

The Molecular Electrostatic Surface Potential (MESP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the molecule's electron density surface, providing insights into electrophilic and nucleophilic sites.

For this compound, the MESP is expected to reveal distinct regions of positive, negative, and neutral potential. The color-coded map typically uses red to indicate regions of high negative potential (electron-rich, susceptible to electrophilic attack) and blue for areas of high positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent intermediate or near-neutral potentials.

Key Predicted Features of the MESP for this compound:

Negative Potential Regions (Red/Yellow): The nitrogen atoms of the thiazole ring and the hydrazinyl group are predicted to be the primary sites of negative electrostatic potential. This is due to the high electronegativity of nitrogen and the presence of lone pairs of electrons. These regions are the most likely sites for protonation and interaction with electrophiles.

Positive Potential Regions (Blue): The hydrogen atoms of the hydrazinyl group (-NHNH2) and, to a lesser extent, the methyl groups are expected to exhibit positive electrostatic potential. The hydrogens of the hydrazinyl group, in particular, would be potential sites for hydrogen bonding interactions, acting as hydrogen bond donors.

Influence of Substituents: The methyl groups at the 4 and 5 positions of the thiazole ring are electron-donating. This electronic effect would likely increase the electron density and, consequently, the negative potential around the thiazole ring, potentially enhancing its nucleophilicity compared to an unsubstituted thiazole.

The MESP analysis, therefore, suggests that this compound has multiple sites for potential intermolecular interactions, guiding its behavior in chemical reactions and biological systems.

Simulation of Spectroscopic Data (IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate spectroscopic data like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. These simulations are crucial for assigning experimental bands and understanding the vibrational and electronic properties of a molecule.

Simulated Infrared (IR) Spectroscopy:

Predicted IR Vibrational Frequencies for this compound:

| Functional Group | Predicted Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** |

| Hydrazinyl Group (N-H) | N-H stretching | 3300-3500 |

| Hydrazinyl Group (N-H) | N-H bending | 1580-1650 |

| Thiazole Ring (C=N) | C=N stretching | 1600-1650 |

| Thiazole Ring (C=C) | C=C stretching | 1500-1580 |

| Methyl Groups (C-H) | C-H stretching (asymmetric and symmetric) | 2900-3000 |

| Methyl Groups (C-H) | C-H bending | 1375-1450 |

These predicted values are based on typical frequency ranges for these functional groups and can be refined through high-level computational calculations.

Simulated Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra, which provides information about the electronic transitions within a molecule. The simulated spectrum for this compound would likely show absorption bands in the UV region.

The key electronic transitions are expected to be π → π* and n → π* transitions. The π → π* transitions would involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the thiazole ring. The n → π* transitions would involve the excitation of a non-bonding electron (from the lone pairs of the nitrogen or sulfur atoms) to a π* antibonding orbital. The hydrazinyl and methyl substituents would influence the energy of these transitions and, consequently, the position of the absorption maxima (λmax).

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis, a computational technique based on the electron density and its derivatives, helps to visualize and characterize these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

For this compound, NCI analysis would reveal the nature and strength of various intermolecular interactions that could lead to the formation of dimers or larger aggregates in the solid state or in solution.

Predicted Noncovalent Interactions for this compound:

Hydrogen Bonding: The most significant noncovalent interaction is expected to be hydrogen bonding. The hydrazinyl group (-NHNH2) contains both hydrogen bond donors (the H atoms) and acceptors (the N atoms). This would allow for the formation of strong intermolecular hydrogen bonds, such as N-H···N, which could lead to the formation of chains or sheets in the crystal lattice.

π-Stacking: The aromatic thiazole ring could potentially engage in π-stacking interactions with other thiazole rings in neighboring molecules, further stabilizing the crystal structure.

The NCI plot would visually represent these interactions as isosurfaces, with the color of the surface indicating the type and strength of the interaction. Blue isosurfaces typically represent strong attractive interactions like hydrogen bonds, green indicates weaker van der Waals interactions, and red signifies repulsive steric clashes.

Coordination Chemistry and Metal Complexation of 2 Hydrazinyl 4,5 Dimethylthiazole

2-Hydrazinyl-4,5-dimethylthiazole as a Ligand: Chelation Behavior and Donor Atoms

This compound possesses several potential donor atoms, including the nitrogen atoms of the hydrazinyl group, the nitrogen atom within the thiazole (B1198619) ring, and the sulfur atom of the thiazole ring. This structure allows it to act as a chelating ligand, binding to a metal ion through more than one donor site to form a stable ring structure.

The chelation behavior of ligands containing both thiazole and hydrazone or amine functionalities is well-documented for analogous compounds. For instance, ligands such as 2,5-diamino-1,3,4-thiadiazole (B1295027) are known to coordinate to metal ions through the ring's sulfur atom and the nitrogen atoms of the amine groups, acting as tridentate ligands. nih.govnih.gov Similarly, other heterocyclic hydrazone derivatives coordinate through the azomethine nitrogen and a nearby oxygen or sulfur atom. researchgate.net Based on these precedents, this compound is expected to act as a bidentate or potentially tridentate ligand. The most probable coordination sites are the exocyclic hydrazinyl nitrogen and the endocyclic sulfur atom, forming a stable five-membered chelate ring with the metal ion. The specific coordination mode can, however, depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

Synthesis and Characterization of Metal Complexes (e.g., with Cu(II), Co(II), Ni(II), Zn(II), Cr(II), Ag(I), Au(III))

While direct studies on the synthesis of metal complexes with this compound are not extensively detailed in available literature, the synthesis of complexes with a closely related derivative, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, provides significant insight. researchcommons.org This ligand, which contains the core 4,5-dimethylthiazole (B1345194) moiety, has been used to synthesize a series of chelating complexes with Cr(II), Co(II), Ni(II), Cu(II), Ag(I), and Au(III). researchcommons.org

The general synthesis procedure for such complexes involves the reaction of an ethanolic solution of the respective metal salt (e.g., metal chlorides or acetates) with an ethanolic solution of the ligand. researchcommons.org The mixture is typically refluxed for a period, during which the complex precipitates. researchcommons.orgnih.gov The resulting solid complexes are then filtered, washed with a suitable solvent like ethanol, and dried.

For the derivative ligand, studies have shown that it typically forms complexes with a 1:2 metal-to-ligand molar ratio for divalent and trivalent ions like Cr(II), Co(II), Ni(II), Cu(II), and Au(III). researchcommons.org In contrast, the Ag(I) complex was found to have a 1:1 metal-to-ligand ratio. researchcommons.org

Characterization of these complexes is performed using a variety of analytical and spectroscopic techniques, including elemental analysis (C, H, N), flame atomic absorption for determining the metal content, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. researchcommons.orgnih.gov Molar conductivity measurements are also used to determine the electrolytic nature of the complexes. nih.govnih.gov

| Metal Ion | Molar Ratio (Metal:Ligand) |

| Cr(II) | 1:2 |

| Co(II) | 1:2 |

| Ni(II) | 1:2 |

| Cu(II) | 1:2 |

| Ag(I) | 1:1 |

| Au(III) | 1:2 |

| Table based on data for a derivative, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid. researchcommons.org |

Structural Analysis of Metal Complexes: Proposed Geometries and Hybridization

The geometry of the metal complexes is inferred from experimental data, primarily from electronic (UV-Vis) spectra and magnetic susceptibility measurements. For the complexes of the derivative (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid, specific geometries have been proposed. researchcommons.org

The Cr(II), Co(II), Ni(II), and Cu(II) complexes are suggested to have an octahedral geometry. researchcommons.org This six-coordinate geometry is common for these metal ions and corresponds to a d²sp³ hybridization. researchcommons.org The Au(III) complex, however, is proposed to adopt a square planar geometry, which is characteristic of d⁸ metal ions and involves dsp² hybridization. researchcommons.org The Ag(I) complex, with its 1:1 stoichiometry, is suggested to be tetrahedral, consistent with sp³ hybridization. researchcommons.org

These proposed structures are typical for hydrazone and thiazole-based ligands, where octahedral, tetrahedral, and square planar arrangements are frequently observed depending on the metal ion's size, charge, and electronic configuration. researchgate.netannejac.ac.in

| Metal Complex | Proposed Geometry | Proposed Hybridization |

| [Cr(L)₂] | Octahedral | d²sp³ |

| [Co(L)₂] | Octahedral | d²sp³ |

| [Ni(L)₂] | Octahedral | d²sp³ |

| [Cu(L)₂] | Octahedral | d²sp³ |

| [Ag(L)] | Tetrahedral | sp³ |

| [Au(L)₂] | Square Planar | dsp² |

| Table based on data for a derivative, (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid (L). researchcommons.org |

Spectroscopic Properties of this compound Metal Complexes

Spectroscopic analysis is crucial for elucidating the structure and bonding in metal complexes.

Infrared (IR) Spectroscopy: In the IR spectra of hydrazone-based ligands, the C=N (azomethine) and N-H (amine) stretching vibrations are of particular interest. Upon complexation, the frequencies of these bands typically shift, indicating the involvement of the corresponding nitrogen atoms in coordination with the metal ion. For instance, in complexes of related hydrazone ligands, a shift in the C=N band to lower or higher wavenumbers and changes in the N-H bands are observed upon coordination. nih.gov Analysis of the far-IR region can also reveal new bands corresponding to the metal-nitrogen (M-N) and metal-sulfur (M-S) vibrations, providing direct evidence of coordination.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the central metal ion. The spectra typically show bands arising from intra-ligand transitions (π → π* and n → π*) and d-d electronic transitions of the metal ion. The position and intensity of the d-d bands are characteristic of the metal's d-orbital splitting, which is determined by the ligand field and the coordination geometry. For example, octahedral Ni(II) complexes generally exhibit multiple absorption bands in the visible region, while square planar Cu(II) complexes often show a broad absorption band. researchgate.netannejac.ac.in The spectra of the complexes of the derivative (E)-2-amino-5-((4,5-dimethylthiazol-2-yl)diazenyl)-3,4-dimethylbenzoic acid were used to support the proposed octahedral, square planar, and tetrahedral geometries. researchcommons.org

Theoretical Studies on Ligand-Metal Interactions and Complex Stability

Theoretical and computational methods, such as Density Functional Theory (DFT) and molecular docking studies, are powerful tools for understanding the nature of ligand-metal interactions and predicting the stability of complexes. researchgate.net For related thiazole and hydrazone derivatives, these studies have been employed to analyze the electronic structure and reactivity. researchgate.netnih.gov

Molecular docking studies on similar 2-hydrazinyl-thiazole derivatives have shown that the presence of the hydrazone bridge can enhance the binding affinity to biological targets, which correlates with the stability of the coordinated structure. nih.gov DFT calculations can be used to determine the optimized geometry of the complexes, calculate the energies of the frontier molecular orbitals (HOMO and LUMO), and analyze the charge distribution. The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and stability of the complex. A larger energy gap generally implies higher stability. researchgate.net

Applications in Medicinal Chemistry: Mechanistic and Design Perspectives

Structure-Activity Relationship (SAR) Studies of 2-Hydrazinyl-4,5-dimethylthiazole Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of the 2-hydrazinylthiazole (B183971) scaffold, these studies have revealed critical insights into the structural requirements for their therapeutic effects.

In the realm of anticancer research, modifications at various positions of the thiazole (B1198619) and the associated aryl rings have been shown to significantly impact cytotoxicity. For instance, a series of novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated that the nature of the substituent on the benzylidene ring is a key determinant of antiproliferative activity. mdpi.com One of the most active compounds in this series featured a 3-methoxy substitution on the 4-hydroxybenzylidene ring, suggesting that electron-donating groups at specific positions can enhance efficacy against cancer cell lines like MCF-7 and HepG2. mdpi.com Similarly, studies on other arylidene-hydrazinyl-thiazole derivatives have shown that the presence and position of substituents on the aryl ring, such as chloro groups, can modulate the anticancer profile. researchgate.net

Beyond cancer, SAR studies on related hydrazinylthiazole derivatives have also been conducted for other therapeutic areas. In the context of anti-diabetic agents, research on 2-[(arylidenyl)methylidene]hydrazinyl-1,3-thiazole-5-carbaldehydes indicated that ortho-substituted analogues with strong electron-donating groups on the aryl ring exhibited excellent α-amylase inhibitory activity. nih.gov This underscores a recurring theme: the electronic properties and steric placement of substituents on the aryl portion of the molecule are pivotal for its interaction with biological targets.

The substitution on the thiazole ring itself is also crucial. For example, replacing a methyl group with a larger adamantyl group at the C-4 position of the thiazole has been explored to enhance lipophilicity and potentially improve biological activity. nih.gov These comprehensive SAR studies provide a roadmap for medicinal chemists to rationally design more potent and selective derivatives of the this compound core for various therapeutic applications.

Molecular Docking Studies for Target Interaction Analysis

To elucidate the molecular basis of their biological activities, researchers employ molecular docking simulations. These computational studies predict how a ligand, such as a this compound derivative, binds to the active site of a target protein. This provides invaluable insights into the specific interactions that drive the therapeutic effect.

In anticancer studies, molecular docking of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives has been performed against several key proteins implicated in cancer progression, including aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and B-cell lymphoma 2 (Bcl-2). mdpi.com These studies help to rationalize the observed biological data. For example, a highly active compound, 4c, demonstrated a favorable binding affinity for these cancer-related proteins, which helps to explain its potent cytotoxic effects. mdpi.com

Docking studies have also been instrumental in understanding the mechanism of enzyme inhibition. For phthalazine (B143731) derivatives, which share structural similarities with the hydrazinyl scaffold, docking into the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) active site revealed that the length and nature of molecular spacers are critical. nih.gov Derivatives with hydrazide and urea (B33335) spacers showed higher binding affinity, likely because their increased length allows the distal parts of the molecule to occupy deep hydrophobic grooves within the enzyme's binding site. nih.gov

Furthermore, in the context of anti-diabetic research, molecular docking of hydrazinylthiazole derivatives against human pancreatic α-amylase and human serum albumin has been performed. nih.gov The binding energy scores calculated from these simulations correlate with the experimentally observed inhibitory activities, validating the docking models and confirming the potential of these compounds as enzyme inhibitors. nih.gov These computational analyses are a cornerstone for the rational design of new derivatives with improved target specificity and potency.

Mechanistic Insights into Anticancer Activity of Derivatives

The anticancer properties of 2-hydrazinylthiazole derivatives are underpinned by a variety of cellular and molecular mechanisms. Research has focused on their ability to induce programmed cell death, inhibit critical enzymes involved in cancer signaling, and halt the proliferation of cancer cells.

Pathways of Cell Death Induction (e.g., Apoptosis)

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several studies have shown that derivatives of the 2-hydrazinylthiazole scaffold can trigger this process in cancer cells. For instance, certain novel thiazole-hydrazide analogs were found to induce apoptosis in A549 lung carcinoma and MCF-7 breast adenocarcinoma cells. researchgate.net

Further detailed investigations have confirmed these findings. One particularly potent 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-one derivative, compound 4c, was shown to significantly increase the percentage of early and late apoptotic cells in the MCF-7 breast cancer cell line compared to untreated controls. mdpi.com Specifically, the treatment led to a dramatic rise in the apoptotic cell population, from less than 1% in the control to over 30% in the treated sample. mdpi.com Similarly, other studies on related heterocyclic compounds, such as pyrazole (B372694) derivatives, have demonstrated a significant boost in total apoptosis, confirmed by the upregulation of pro-apoptotic proteins like BAX and caspase-3, and the downregulation of the anti-apoptotic protein BCL-2. nih.gov The induction of apoptosis is often accompanied by cell cycle arrest, another important anticancer mechanism.

Enzyme Inhibition Mechanisms (e.g., Protein Kinases like VEGFR-2, EGFR)

Many signaling pathways that drive cancer growth are dependent on the activity of protein kinases. Therefore, the inhibition of these enzymes is a major strategy in cancer therapy. Derivatives of the 2-hydrazinylthiazole scaffold have been investigated as inhibitors of key protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 is a critical regulator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. A study on 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-one (compound 4c) found that it effectively inhibited VEGFR-2 with an IC50 value of 0.15 µM. mdpi.com Other related heterocyclic structures, such as phthalazine derivatives, have also been identified as potent VEGFR-2 inhibitors. nih.gov

Similarly, EGFR is another key target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. Research into 5-hydrazinyl-2-(2-(1-(thien-2-yl)ethylidene)hydrazinyl)thiazole derivatives has shown that some of these compounds exhibit a dual inhibitory effect on both EGFR and aromatase enzymes, with IC50 values in the nanomolar range. researchgate.net The ability of these compounds to simultaneously target multiple critical enzymes highlights their potential as multi-targeted anticancer agents.

Antiproliferative Mechanisms in Cancer Cell Lines

The ultimate goal of many anticancer agents is to halt the uncontrolled proliferation of cancer cells. The cytotoxic and antiproliferative effects of 2-hydrazinylthiazole derivatives have been evaluated against a wide range of human cancer cell lines.

Using the MTT assay, a standard colorimetric assay to measure cell viability, researchers have demonstrated the potent antiproliferative activity of these compounds. For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones were tested against MCF-7 (breast) and HepG2 (liver) cancer cell lines. mdpi.com The derivative substituted with a methoxy (B1213986) group (compound 4c) was found to be the most active, with IC50 values of 2.57 µM and 7.26 µM in MCF-7 and HepG2 cells, respectively. mdpi.com

Other studies have reported similar findings. A series of 5-hydrazinyl-2-(2-(1-(thien-2-yl)ethylidene)hydrazinyl)thiazole derivatives showed broad-spectrum activity against MCF-7, HepG2, and HCT-116 (colorectal) cancer cell lines, with some compounds exhibiting IC50 values as low as 3.81 µM. researchgate.net It is noteworthy that in some cases, the antiproliferative effect was not linked to apoptosis induction, suggesting that these compounds can interfere with other cellular processes, such as DNA synthesis, to exert their anticancer effects. nih.gov

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | MCF-7 (Breast) | 2.57 | mdpi.com |

| 2-[2-[4-Hydroxy-3-(methoxy)benzylidene]hydrazinyl]-thiazole-4[5H]-one (4c) | HepG2 (Liver) | 7.26 | mdpi.com |

| 5-Hydrazinyl-thiazole derivative (5g) | MCF-7 (Breast) | 3.81 | researchgate.net |

| 5-Hydrazinyl-thiazole derivative (5h) | HCT-116 (Colorectal) | 4.23 | researchgate.net |

| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one (4a) | MCF-7 (Breast) | 15.2 | mdpi.com |

| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazole-4[5H]-one (4a) | HepG2 (Liver) | 21.4 | mdpi.com |

Mechanisms of Antimicrobial and Antifungal Activity of Derivatives

In addition to their anticancer properties, derivatives of the 2-hydrazinylthiazole scaffold have demonstrated significant potential as antimicrobial and antifungal agents. The rise of multidrug-resistant pathogens has created an urgent need for new therapeutic options, and these compounds represent a promising avenue of research.

The mechanism of antimicrobial action for hydrazide-hydrazones, a class to which these derivatives belong, is multifaceted. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov The presence of electron-withdrawing groups, such as nitro or halogen atoms, on the aryl ring of the molecule generally leads to better antibacterial activity. nih.gov For some derivatives, the antimicrobial effect has been linked to the inhibition of virulence factors in bacteria, such as biofilm formation, which is a key factor in chronic infections. nih.gov

In the context of antifungal activity, 2-hydrazinylthiazole derivatives have also shown considerable promise. Research on a series of these compounds containing a diarylsulfide moiety revealed potent activity against Candida species. researchgate.net A particularly interesting finding from this research was that the most potent antifungal agent in the series was able to induce apoptosis in Candida, suggesting a novel mechanism of action for antifungal drugs. researchgate.net

The structural versatility of the 2-hydrazinylthiazole scaffold allows for the development of compounds with dual anticancer and antimicrobial properties. researchgate.net This is particularly relevant in the treatment of cancer patients, who are often immunocompromised and susceptible to opportunistic infections. The ability to target both the cancer and potential microbial co-infections with a single class of compounds would represent a significant therapeutic advance.

Other Advanced Research Applications and Future Directions

2-Hydrazinyl-4,5-dimethylthiazole as a Building Block in Advanced Functional Materials

The inherent reactivity and structural features of this compound make it an important starting material in the synthesis of advanced functional materials. The hydrazine (B178648) moiety is a potent nucleophile and can readily react with electrophiles, most notably carbonyl compounds, to form stable hydrazone derivatives. This condensation reaction is a cornerstone of its utility, allowing for the facile introduction of a wide array of functional groups, thereby tuning the properties of the resulting molecule.

Research has focused on using thiazole-hydrazone derivatives to construct larger, more complex systems with specific properties. These derivatives serve as ligands for the creation of coordination polymers and metal-organic frameworks (MOFs). The nitrogen and sulfur atoms in the thiazole (B1198619) ring, along with the nitrogen atoms of the hydrazone linkage, can effectively chelate metal ions. This allows for the self-assembly of ordered, multidimensional structures with potential applications in gas storage, separation, and catalysis.

Furthermore, the thiazole-hydrazone scaffold is being explored for the development of materials with interesting nonlinear optical (NLO) properties. researchgate.net By creating donor-π-acceptor systems through the condensation of the hydrazinylthiazole with various aldehydes, researchers can synthesize chromophores where the thiazole acts as part of the conjugated π-bridge. researchgate.net These materials are under investigation for use in advanced technologies like optical communication and photovoltaic cells. researchgate.net

Role in Catalytic Processes, e.g., N-Heterocyclic Carbene Precursors

A significant area of advanced research involves the use of thiazole derivatives as precursors for N-Heterocyclic Carbenes (NHCs). NHCs have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and tunable steric environment. nih.gov Thiazol-2-ylidenes, the NHC form derived from a thiazole ring, are of particular interest because the presence of the sulfur atom in the ring alters the electronic properties compared to the more common imidazol-2-ylidenes, leading to unique catalytic activities. nih.gov

While the direct conversion of this compound to an NHC is not a standard route, the compound serves as a valuable synthetic precursor. The typical pathway to a stable N-aryl thiazol-2-ylidene involves an N-substituted thiazolium salt. nih.gov The 2-hydrazinyl group can be chemically transformed into a suitable N-aryl substituent. For instance, the hydrazine can be converted to an amine or other functional group that can then be used to build the necessary N-aryl wingtip on the carbene structure.

Studies have shown that N-aryl thiazol-2-ylidene precursors can be synthesized and subsequently used to create stable silver(I)-NHC complexes. nih.gov These complexes are often used to transfer the NHC ligand to other catalytically active metals. The resulting thiazole-based NHC-metal catalysts have demonstrated high activity in reactions such as electrophilic cyclizations to form valuable oxazoline (B21484) heterocycles. nih.gov The unique "half umbrella" shape and enhanced electrophilicity of thiazol-2-ylidene ligands open new possibilities for designing highly efficient and selective catalysts. nih.gov

Development of Analytical Reagents from this compound Derivatives

The development of sensitive and selective analytical reagents is crucial for environmental monitoring, clinical diagnostics, and quality control. Derivatives of this compound are promising candidates for creating such reagents, particularly chemosensors and fluorescent probes.

The key to this application lies in the condensation of the hydrazine group with various aldehydes and ketones to form thiazole-hydrazone derivatives. mdpi.com This reaction creates an extended conjugated system that often results in a molecule with distinct chromophoric (color-changing) or fluorogenic (fluorescence-emitting) properties upon interaction with a specific analyte.

For example, thiazole-hydrazone derivatives have been designed as colorimetric sensors for anions or metal ions. The binding of the target analyte to the sensor molecule induces a change in the electronic structure of the conjugated system, leading to a visible color change. Similarly, these derivatives can act as "turn-on" or "turn-off" fluorescent probes. The binding event can either enhance or quench the fluorescence of the molecule, providing a quantitative measure of the analyte's concentration. Research has also explored thiazole derivatives in assays for determining antioxidant capacity, such as in the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, where the discoloration of the DPPH radical indicates the hydrogen-donating ability of the tested compound. mdpi.com

Emerging Research Areas for the Thiazole Hydrazine Scaffold

The thiazole hydrazine scaffold is a "privileged structure" in medicinal chemistry, forming the basis for a wide range of biologically active compounds. nih.gov A significant and emerging area of research is the continued exploration of this scaffold for the development of new therapeutic agents. mdpi.comnih.gov The combination of the thiazole ring and the hydrazone linkage in a single molecule has been shown to produce synergistic effects, leading to enhanced biological activity. mdpi.com

Current research is heavily focused on several key therapeutic areas:

Antimicrobial Agents: Numerous studies have reported the synthesis of thiazole-hydrazone derivatives with potent activity against various strains of bacteria and fungi. mdpi.comnih.govnih.gov These compounds are being investigated as potential new antibiotics to combat the growing problem of multidrug-resistant infections. mdpi.com

Anticancer and Antitumor Agents: The thiazole core is present in several existing anticancer drugs, and new derivatives containing the hydrazone moiety are being actively screened for their ability to inhibit the growth of cancer cells. acs.org

Antidiabetic Agents: Hydrazine-clubbed thiazole derivatives have been identified as potent inhibitors of enzymes related to diabetes, such as α-amylase and aldose reductase. nih.gov Some synthesized derivatives have shown inhibitory capacities significantly higher than existing reference drugs in preclinical studies. nih.gov

Antitubercular Agents: The hydrazone scaffold is a feature of several important antitubercular drugs. nih.gov Researchers are designing and synthesizing novel pyridine-appended and acetylene-containing 2-hydrazinylthiazole (B183971) derivatives as potential new treatments for Mycobacterium tuberculosis. nih.govnih.gov

Antioxidant and Anti-inflammatory Agents: Thiazole-hydrazone derivatives, particularly those incorporating phenolic moieties like catechol, have been designed and shown to possess excellent antioxidant properties by acting as free radical scavengers. acs.orgnih.gov Their potential as anti-inflammatory agents is also an active area of investigation. acs.org

This continued focus on medicinal chemistry highlights the vast potential of the this compound scaffold as a source of new lead compounds for drug discovery. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 2-Hydrazinyl-4,5-dimethylthiazole, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves functionalizing the thiazole core with a hydrazinyl group. A common approach is diazotization of 2-amino-4,5-dimethylthiazole followed by coupling with hydrazine derivatives. For example, in related thiazole derivatives, diazonium salts are generated using nitrous acid (HNO₂) at 0–5°C, followed by reaction with hydrazine hydrate to introduce the hydrazinyl moiety . Key steps include:

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

- Characterization: Confirm structure via FTIR (N-H stretch at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹), ¹H/¹³C NMR (thiazole ring protons at δ 6.5–7.5 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .

Basic: What are the key physicochemical properties critical for experimental design?

Methodological Answer:

- Solubility: Polar aprotic solvents (DMSO, DMF) are preferred due to the compound’s hydrazinyl and thiazole groups.

- Stability: Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C.

- Reactivity: The hydrazinyl group enables nucleophilic substitution and coordination with metal ions, while the thiazole ring participates in electrophilic aromatic substitution .

Advanced: How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

Mechanistic studies require a combination of experimental and computational tools:

- Kinetic Analysis: Monitor reaction progress via HPLC or UV-Vis spectroscopy under varying temperatures/pH.

- DFT Calculations: Use Gaussian or ORCA software to model transition states and predict regioselectivity in substitution reactions (e.g., hydrazinyl group acting as a nucleophile) .

- Isotopic Labeling: Track hydrazine-derived NH₂ groups using ¹⁵N-labeled reagents in NMR studies .

Advanced: What methodological frameworks are used to evaluate biological activity?

Methodological Answer:

Biological assays should include:

- Enzyme Inhibition:

- Lipoxygenase/Xanthine Oxidase Assays: Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., uric acid formation at 295 nm) .

- Anti-inflammatory Activity:

- Protein Denaturation Assay: Use bovine serum albumin (BSA) to simulate inflammation; compare inhibition to diclofenac .

- Statistical Validation: Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) across triplicate experiments.

Advanced: How can computational tools optimize synthesis and reactivity predictions?

Methodological Answer:

- Retrosynthetic Analysis: Tools like Pistachio or Reaxys identify feasible precursors (e.g., 2-amino-4,5-dimethylthiazole + hydrazine derivatives) .

- Molecular Docking: AutoDock Vina predicts binding affinities for biological targets (e.g., cyclooxygenase-2) using ligand structures optimized in Avogadro .

- Reaction Yield Prediction: Machine learning models (e.g., RDKit) correlate reaction conditions (temperature, catalyst) with yields from historical data .

Data Contradictions: How to resolve discrepancies in reported bioactivity or synthetic yields?

Methodological Answer:

- Source Analysis: Compare reagent purity (e.g., HPLC-grade vs. technical-grade hydrazine), reaction scales, and analytical methods.

- Reproducibility Tests: Replicate experiments under identical conditions (e.g., 0.1 M HCl for corrosion inhibition studies ).

- Meta-Analysis: Use platforms like SciFinder to aggregate data and identify outliers via Z-score analysis.

Advanced: What coordination chemistry applications exist for this compound?

Methodological Answer:

The hydrazinyl group acts as a bidentate ligand for transition metals:

- Synthesis of Complexes: React with Cu(II), Ni(II), or Co(II) salts in ethanol/water (1:1) at 60°C.

- Characterization: Magnetic susceptibility measurements (e.g., Evans method) and electronic spectra (d-d transitions) confirm octahedral (Cu²⁺) or square planar (Co²⁺) geometries .

Basic: Which analytical techniques are essential for quality control?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity.

- Spectroscopy: 2D NMR (HSQC, HMBC) for unambiguous assignment of thiazole and hydrazinyl protons .

- Elemental Analysis: Match experimental C/H/N/S percentages with theoretical values (deviation < 0.3%) .

Advanced: How is this compound applied in corrosion inhibition studies?

Methodological Answer:

- Electrochemical Testing: Use potentiodynamic polarization in 0.1 M HCl to determine inhibition efficiency (e.g., 96.5% at 5 mM via adsorption on mild steel) .

- Surface Analysis: SEM-EDX confirms inhibitor film formation; Langmuir isotherm models assess adsorption thermodynamics.

Safety: What protocols mitigate risks in handling?

Methodological Answer:

- Toxicity Data: While direct toxicity data are limited, structurally similar thiazoles (e.g., 2-mercapto-4,5-dimethylthiazole) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .

- PPE: Use nitrile gloves, fume hoods, and closed systems during synthesis.

- Spill Management: Neutralize with 10% acetic acid and adsorb with vermiculite.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.